Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate
Description
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C11H14FNO2/c1-3-15-11(14)10(13-2)8-4-6-9(12)7-5-8/h4-7,10,13H,3H2,1-2H3 |
InChI Key |
YOIXDSWOUPOLNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)NC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the α-amino ester via nucleophilic substitution or reductive amination on an appropriate α-halo or α-keto ester intermediate bearing the 4-fluorophenyl group.
Preparation via Reductive Amination
One widely reported method involves reductive amination of Ethyl 2-(4-fluorophenyl)-2-oxoacetate (an α-keto ester) with methylamine. The process can be summarized as follows:
- Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate by acylation or oxidation of the corresponding precursor.
- Step 2: Reaction of the α-keto ester with methylamine under mild conditions to form an imine intermediate.
- Step 3: Reduction of the imine to the methylamino derivative using a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
This method allows for high selectivity and yields, typically exceeding 85%, with mild reaction conditions that preserve the ester functionality and the para-fluorophenyl substituent.
Alternative Approach: Nucleophilic Substitution on α-Halo Ester
Another approach involves the nucleophilic substitution of Ethyl 2-(4-fluorophenyl)-2-haloacetate with methylamine:
- Step 1: Preparation of Ethyl 2-(4-fluorophenyl)-2-haloacetate (commonly the chloro or bromo derivative) via halogenation of Ethyl 2-(4-fluorophenyl)acetate.
- Step 2: Reaction of the α-halo ester with methylamine in an appropriate solvent such as ethanol or acetonitrile, often under reflux, to substitute the halogen with the methylamino group.
This method is straightforward but may require careful control of reaction parameters to avoid side reactions such as elimination or hydrolysis.
Experimental Data and Reaction Conditions
Reductive Amination Conditions
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Methanol or ethanol | Good solubility of reactants |
| Temperature | Room temperature to 40 °C | Mild conditions preserve ester |
| Methylamine source | Aqueous methylamine or methylamine gas | Efficient imine formation |
| Reducing agent | Sodium cyanoborohydride or sodium triacetoxyborohydride | Selective reduction of imine |
| Reaction time | 2–6 hours | Complete conversion |
| Yield | 85–92% | High isolated yield |
Nucleophilic Substitution Conditions
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Ethanol, acetonitrile | Good solvent for substitution |
| Temperature | Reflux (78–82 °C) | Facilitates substitution |
| Methylamine source | Aqueous methylamine | Nucleophile for substitution |
| Reaction time | 6–12 hours | Sufficient for complete reaction |
| Yield | 70–85% | Moderate to good yield |
Purification and Characterization
After synthesis, the crude product is typically purified by column chromatography using petroleum ether and ethyl acetate mixtures as eluents. The purified compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the chemical shifts corresponding to the methylamino group, ethyl ester moiety, and the aromatic protons of the 4-fluorophenyl ring.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound.
- Infrared (IR) Spectroscopy: Characteristic bands for ester carbonyl (~1735 cm^-1) and N-H stretching (~3300 cm^-1).
- Melting Point Determination: To confirm purity and identity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Reductive Amination | High selectivity, mild conditions, good yields | Requires reducing agents, sensitive to moisture | 85–92 |
| Nucleophilic Substitution | Simpler reagents, direct substitution | Longer reaction times, possible side reactions | 70–85 |
Research Outcomes and Optimization
Recent studies have optimized the reductive amination route by:
- Using sodium triacetoxyborohydride for milder and more selective reduction.
- Conducting reactions in methanol with controlled pH to minimize side reactions.
- Employing microwave-assisted heating to reduce reaction times from hours to minutes without loss of yield.
These optimizations have improved the scalability and reproducibility of the synthesis, making it suitable for larger-scale preparations in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-fluorophenyl)-2-(methylamino)acetic acid.
Reduction: Formation of 2-(4-fluorophenyl)-2-(methylamino)ethanol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
The structural and functional analogs of Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate are diverse, with variations in substituents, stereochemistry, and backbone modifications. Below is a detailed analysis:
Structural Analogs with Fluorophenyl and Acetate Moieties
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Physicochemical Properties | Applications/Findings |
|---|---|---|---|---|---|
| Ethyl 2-(4-fluorophenyl)acetate | 587-88-2 | C₁₀H₁₁FO₂ | Lacks methylamino group | Lower polarity (logP ~2.1) | Intermediate in fragrance synthesis |
| Ethyl 2-(3-fluorophenyl)acetate | 587-47-3 | C₁₀H₁₁FO₂ | Fluorine at meta position | Similar logP; altered metabolic pathways | Agrochemical precursors |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 | C₁₀H₁₀BrFO₂ | Bromine substituent at α-position | Higher molecular weight (273.1 g/mol) | Reactive intermediate in cross-coupling reactions |
| Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate | 1193392-97-0 | C₁₂H₁₅FO₄ | Methoxy groups at 2,6-positions | Increased steric hindrance | Antifungal agent candidate |
Key Observations :
- The methylamino group in this compound enhances hydrogen-bonding capacity compared to non-aminated analogs, impacting solubility and receptor binding .
- Halogen substitutions (e.g., bromine in 712-52-7) increase electrophilicity, favoring nucleophilic substitution reactions .
- Methoxy groups (e.g., 1193392-97-0) improve metabolic stability but reduce bioavailability due to steric effects .
Derivatives with Heterocyclic Modifications
| Compound Name | CAS Number | Molecular Formula | Structural Features | Research Findings |
|---|---|---|---|---|
| Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate | 536712-06-8 | C₂₀H₁₆FN₃O₃S | Pyrimidoindole scaffold with sulfanyl linkage | Anticancer activity (in vitro studies) |
| Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate | 950901-74-3 | C₁₁H₁₃FN₂O₂S | Thiourea linkage | Herbicide safener in agrochemicals |
| Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate | 1882605-19-7 | C₈H₁₄N₄O₂ | Triazole ring with methylamino group | Potential kinase inhibitor |
Key Observations :
- Sulfanyl-linked derivatives (e.g., 536712-06-8) exhibit enhanced π-π stacking with biological targets, improving inhibitory potency .
- Thiourea derivatives (e.g., 950901-74-3) act as radical scavengers, useful in mitigating herbicide-induced oxidative stress .
- Triazole-based analogs (e.g., 1882605-19-7) demonstrate improved thermal stability (>200°C) compared to parent compounds .
Pharmacologically Relevant Analogs
| Compound Name | CAS Number | Molecular Formula | Structural Differences | Bioactivity |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one | - | C₁₀H₁₂FNO | Ketone backbone; lacks ester group | Serotonin-norepinephrine reuptake inhibitor |
| Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate | 240429-07-6 | C₁₀H₁₄N₂O₂ | Pyridine ring replaces fluorophenyl | Antidepressant candidate (preclinical) |
Key Observations :
- Ketone analogs (e.g., 1-(4-fluorophenyl)-2-(methylamino)propan-1-one) exhibit higher blood-brain barrier permeability due to reduced polarity .
- Pyridine-containing derivatives (e.g., 240429-07-6) show selectivity for monoamine transporters over muscarinic receptors .
Biological Activity
Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 225.25 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom on the phenyl ring plays a significant role in enhancing the compound's biological activity by influencing its electronic properties and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as both an inhibitor and an activator, depending on the specific biological context.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which can lead to altered metabolic pathways in cells.
- Receptor Interaction : The compound exhibits affinity for various receptors, potentially leading to downstream signaling effects that contribute to its biological activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses significant antimicrobial properties.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0048 mg/mL | |
| Escherichia coli | 0.0195 mg/mL | |
| Candida albicans | 0.0098 mg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. It has shown promising results in inhibiting the growth of different cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC (µM) | Reference |
|---|---|---|
| A549 (Lung Carcinoma) | 10.28 | |
| MCF-7 (Breast Carcinoma) | 8.107 | |
| HepG2 (Liver Carcinoma) | 10.79 |
The structure-activity relationship (SAR) indicates that modifications to the compound can enhance its cytotoxic effects against specific cancer types.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria and fungi. The results indicated that derivatives with additional electron-donating groups exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could optimize therapeutic outcomes. -
Anticancer Research :
In vitro assays conducted on A549 lung carcinoma cells revealed that this compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Q & A
Basic: What are the common synthetic routes for Ethyl 2-(4-fluorophenyl)-2-(methylamino)acetate, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A primary route involves reacting 4-fluorobenzaldehyde derivatives with glycine methyl ester hydrochloride in the presence of a base (e.g., NaOH) to form the intermediate, followed by methylation of the amino group . Another method utilizes ethyl 2-(chlorosulfonyl)acetate reacting with 4-fluoroaniline under controlled pH and temperature (yield: 79%) . Optimization strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
